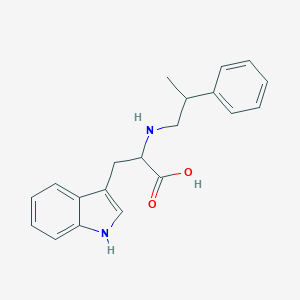
N-(2-phenylpropyl)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylpropyl)tryptophan, also known as NPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPT belongs to the class of tryptophan derivatives and is structurally similar to melatonin and serotonin.
Scientific Research Applications
N-(2-phenylpropyl)tryptophan has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as depression, anxiety, and Alzheimer's disease. N-(2-phenylpropyl)tryptophan has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Mechanism of Action
The exact mechanism of action of N-(2-phenylpropyl)tryptophan is not yet fully understood. However, it is believed that N-(2-phenylpropyl)tryptophan exerts its therapeutic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(2-phenylpropyl)tryptophan also acts as an agonist for the melatonin receptors, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(2-phenylpropyl)tryptophan has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(2-phenylpropyl)tryptophan also increases the levels of glutathione, an antioxidant that protects cells from oxidative stress. Additionally, N-(2-phenylpropyl)tryptophan has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-phenylpropyl)tryptophan in lab experiments is its high purity and stability. N-(2-phenylpropyl)tryptophan can be easily synthesized and purified, making it an ideal compound for research. However, one of the limitations of using N-(2-phenylpropyl)tryptophan is its limited solubility in water, which may affect its bioavailability and absorption in vivo.
Future Directions
There are several future directions for N-(2-phenylpropyl)tryptophan research. One potential area of study is the development of N-(2-phenylpropyl)tryptophan analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(2-phenylpropyl)tryptophan's potential in treating other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more studies are needed to elucidate the exact mechanism of action of N-(2-phenylpropyl)tryptophan and its potential side effects.
Conclusion:
In conclusion, N-(2-phenylpropyl)tryptophan is a synthetic compound that has shown promising results in treating various neurological disorders and inflammatory diseases. Its potential therapeutic applications, along with its biochemical and physiological effects, make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of N-(2-phenylpropyl)tryptophan and its potential side effects.
Synthesis Methods
The synthesis of N-(2-phenylpropyl)tryptophan involves the condensation of 2-phenylpropylamine and tryptophan in the presence of a coupling reagent. The reaction yields N-(2-phenylpropyl)tryptophan as the primary product, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
properties
Product Name |
N-(2-phenylpropyl)tryptophan |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-phenylpropylamino)propanoic acid |
InChI |
InChI=1S/C20H22N2O2/c1-14(15-7-3-2-4-8-15)12-21-19(20(23)24)11-16-13-22-18-10-6-5-9-17(16)18/h2-10,13-14,19,21-22H,11-12H2,1H3,(H,23,24) |
InChI Key |
DAESNESEXGFIAF-UHFFFAOYSA-N |
SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)


![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)




![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)